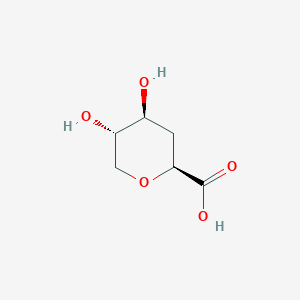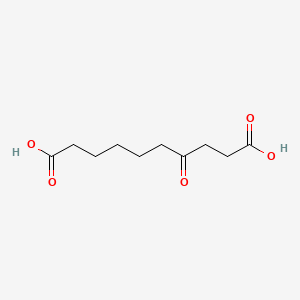
4-Oxosebacic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 4-Oxosebacic acid can be synthesized through several methods, including the oxidation of sebacic acid or its derivatives. One common synthetic route involves the oxidation of sebacic acid using strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions. The reaction typically proceeds as follows:
C₁₀H₁₈O₄ (sebacic acid) + [O] → C₁₀H₁₆O₅ (4-oxosebacic acid) + H₂O
Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable and cost-effective methods. One such method includes the catalytic oxidation of sebacic acid using supported metal catalysts under controlled temperature and pressure conditions. This approach ensures higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Oxosebacic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: Further oxidation of this compound can lead to the formation of smaller carboxylic acids or complete mineralization to carbon dioxide and water.
Substitution: The carboxylic acid groups can participate in esterification or amidation reactions, forming esters or amides, respectively.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Alcohols (for esterification), amines (for amidation)
Major Products Formed:
Oxidation: Smaller carboxylic acids, carbon dioxide, and water
Reduction: 4-Hydroxysebacic acid
Substitution: Esters, amides
Wissenschaftliche Forschungsanwendungen
4-Oxosebacic acid has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including polymers and pharmaceuticals.
Biology: Studied for its potential role in metabolic pathways and as a building block for biologically active molecules.
Medicine: Investigated for its potential therapeutic properties, including its role as an inhibitor of certain enzymes.
Industry: Utilized in the production of biodegradable polymers and as a precursor for specialty chemicals.
Wirkmechanismus
The mechanism by which 4-oxosebacic acid exerts its effects depends on its specific application. For instance, as an enzyme inhibitor, it may interact with the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved can vary, but one known target is delta-aminolevulinic acid dehydratase, an enzyme involved in the biosynthesis of heme.
Vergleich Mit ähnlichen Verbindungen
4-Oxosebacic acid can be compared with other medium-chain keto acids and derivatives, such as:
4-Hydroxysebacic acid: Similar in structure but with a hydroxyl group instead of a keto group.
Sebacic acid: The parent compound, lacking the keto group.
Adipic acid: A shorter-chain dicarboxylic acid with similar chemical properties.
Uniqueness: this compound’s unique structure, with a keto group at the fourth position, imparts distinct chemical reactivity and potential applications that differ from its analogs. This uniqueness makes it a valuable compound for specialized research and industrial applications.
By understanding the properties, synthesis, reactions, and applications of this compound, researchers can better harness its potential in various scientific and industrial fields.
Eigenschaften
CAS-Nummer |
114212-45-2 |
|---|---|
Molekularformel |
C10H16O5 |
Molekulargewicht |
216.23 g/mol |
IUPAC-Name |
4-oxodecanedioic acid |
InChI |
InChI=1S/C10H16O5/c11-8(6-7-10(14)15)4-2-1-3-5-9(12)13/h1-7H2,(H,12,13)(H,14,15) |
InChI-Schlüssel |
XTQIBFVBYWIHIP-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCC(=O)CCC(=O)O)CCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-[N-(1-Isopropyl-3,4-dihydro-7-isoquinolinyl)carbamyl]-2-naphthalenecarboxamidine](/img/structure/B10760559.png)
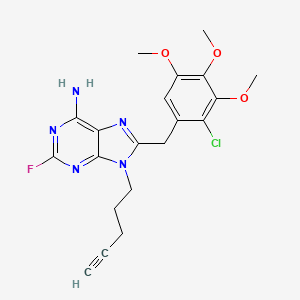
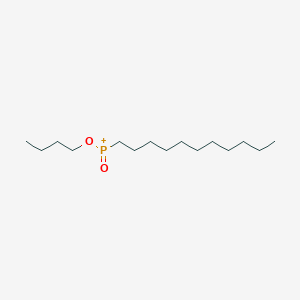
![2-Benzo[1,3]dioxol-5-ylmethyl-3-benzyl-succinic acid](/img/structure/B10760568.png)
![4-{[1-Methyl-5-(2-methyl-benzoimidazol-1-ylmethyl)-1H-benzoimidazol-2-ylmethyl]-amino}-benzamidine](/img/structure/B10760584.png)
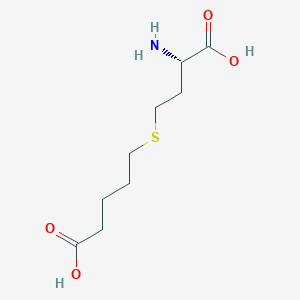
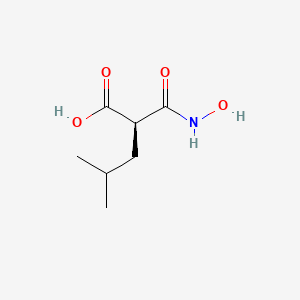
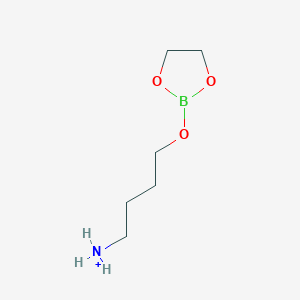
![5-chloro-1-[(1S)-1-(3-cyanophenyl)ethyl]-2-iminopyridine-3-carboxamide](/img/structure/B10760609.png)
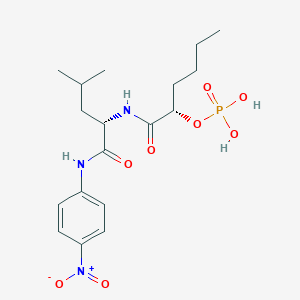
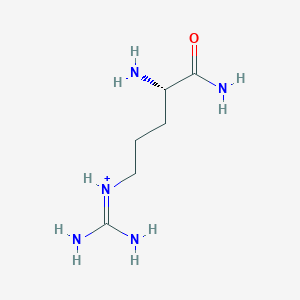
![1-(5-Carboxypentyl)-5-[(2,6-dichlorobenzyl)oxy]-1 H-indole-2-carboxylic acid](/img/structure/B10760620.png)
![[4-({[5-Benzyloxy-1-(3-carbamimidoyl-benzyl)-1H-indole-2-carbonyl]-amino}-methyl)-phenyl]-trimethyl-ammonium](/img/structure/B10760624.png)
